(4-Chlorophenyl)(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(4-Chlorophenyl)(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic rings, piperazine, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyridazine Core: Starting with a suitable pyridazine precursor, such as 3-chloropyridazine, which undergoes nucleophilic substitution with 5-methylpyridin-2-amine.
Piperazine Introduction: The intermediate product is then reacted with piperazine under appropriate conditions, such as in the presence of a base like potassium carbonate in a polar aprotic solvent.
Final Coupling: The final step involves coupling the piperazine derivative with 4-chlorobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of novel polymers or materials.
Biology
Biochemical Probes: Used to study enzyme interactions or receptor binding.
Medicine
Pharmacology: Potential as a drug candidate for various therapeutic areas, such as anti-inflammatory or anticancer agents.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(4-(6-(aminopyridazin-3-yl)piperazin-1-yl)methanone): Lacks the methyl group on the pyridine ring.
(4-Chlorophenyl)(4-(6-((5-methylpyridin-2-yl)amino)pyrimidin-3-yl)piperazin-1-yl)methanone): Pyridazine ring replaced with pyrimidine.
Uniqueness
The presence of the 5-methylpyridin-2-yl group and the specific arrangement of functional groups in (4-Chlorophenyl)(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone may confer unique biological activity or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O/c1-15-2-7-18(23-14-15)24-19-8-9-20(26-25-19)27-10-12-28(13-11-27)21(29)16-3-5-17(22)6-4-16/h2-9,14H,10-13H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKNKTXVENDWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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